molecular formula C14H18BFO4 B2603870 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester CAS No. 2096332-06-6

5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester

Cat. No.: B2603870
CAS No.: 2096332-06-6
M. Wt: 280.1
InChI Key: PPXUZUPLUCKDDV-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester are largely defined by its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring an organic group to a palladium catalyst .

Cellular Effects

They are also known to be susceptible to hydrolysis, particularly at physiological pH . This could potentially influence their behavior in cellular environments.

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . The boronic ester undergoes transmetalation with a palladium catalyst, transferring an organic group to the catalyst . This forms a new carbon-carbon bond, a process that is fundamental to the synthesis of many organic compounds .

Temporal Effects in Laboratory Settings

The stability of this compound in laboratory settings is an important consideration. Boronic esters are known to be susceptible to hydrolysis, particularly at physiological pH . This could potentially influence their stability over time in laboratory settings.

Metabolic Pathways

Boronic esters are known to participate in the Suzuki–Miyaura cross-coupling reaction, a key method for forming carbon-carbon bonds .

Transport and Distribution

The susceptibility of boronic esters to hydrolysis at physiological pH could potentially influence their distribution and accumulation within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester typically involves the reaction of 5-Carboxy-2-fluoro-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.

    4-Fluorophenylboronic Acid: Similar in structure but lacks the carboxy and methyl groups.

    3-Methylphenylboronic Acid: Similar but lacks the fluorine and carboxy groups.

Uniqueness

5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester is unique due to the presence of both a carboxylic acid group and a fluorine atom, which can influence its reactivity and the types of products formed in coupling reactions. The pinacol ester form also provides stability and ease of handling compared to the free boronic acid .

Properties

IUPAC Name

4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-8-6-9(12(17)18)7-10(11(8)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXUZUPLUCKDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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